molecular formula C10H10OS B1276246 1-Benzo[b]thiophen-2-yl-ethanol CAS No. 51868-95-2

1-Benzo[b]thiophen-2-yl-ethanol

Cat. No.: B1276246
CAS No.: 51868-95-2
M. Wt: 178.25 g/mol
InChI Key: UEPZZRRTVYYLEX-UHFFFAOYSA-N
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Description

1-Benzo[b]thiophen-2-yl-ethanol is a chemical compound with the molecular formula C10H10OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

1-Benzo[b]thiophen-2-yl-ethanol is an intermediate used to prepare amino sugar and related sugar derivatives of indolopyrrolocarbazoles as antitumors . It is also an impurity of Zileuton, an inhibitor of 5-lipoxygenase , the initial enzyme in the biosynthesis of leukotrienes from Arachidonic Acid . Therefore, the primary target of this compound is the 5-lipoxygenase enzyme.

Mode of Action

It is known that it inhibits the 5-lipoxygenase enzyme, which is the initial enzyme in the biosynthesis of leukotrienes from arachidonic acid . By inhibiting this enzyme, it can potentially reduce the production of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The compound affects the leukotriene biosynthesis pathway by inhibiting the 5-lipoxygenase enzyme . Leukotrienes are lipid mediators of inflammation, and their overproduction can lead to pathological conditions such as asthma. By inhibiting the production of leukotrienes, this compound can potentially alleviate these conditions.

Pharmacokinetics

It is known that the compound has a melting point of 58-583 °C and a boiling point of 100-101 °C (Press: 2 Torr) . Its density is predicted to be 1.236±0.06 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The inhibition of 5-lipoxygenase by this compound leads to a decrease in the production of leukotrienes . This can potentially reduce inflammation and alleviate symptoms in conditions such as asthma.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific melting and boiling point . Furthermore, its solubility in different solvents can influence its absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

1-Benzo[b]thiophen-2-yl-ethanol plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound can reduce the production of leukotrienes, thereby exhibiting anti-inflammatory properties . This interaction is crucial in the context of its use as an impurity in Zileuton, an antiasthmatic drug.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with 5-lipoxygenase leads to a decrease in leukotriene production, which can alter inflammatory responses in cells . This modulation of inflammatory pathways can have downstream effects on gene expression and cellular metabolism, potentially impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. It acts as an inhibitor of 5-lipoxygenase by binding to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can lead to a reduction in inflammatory responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2-8°C to maintain its stability . Over time, degradation of the compound may occur, potentially reducing its efficacy in inhibiting 5-lipoxygenase. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit 5-lipoxygenase and reduce inflammation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. It is important to determine the threshold dose that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of leukotrienes. It interacts with 5-lipoxygenase, inhibiting its activity and reducing the conversion of arachidonic acid to leukotrienes This inhibition can affect metabolic flux and metabolite levels, particularly those involved in inflammatory responses

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzo[b]thiophen-2-yl-ethanol can be synthesized through several methods. One common approach involves the reduction of 1-benzo[b]thiophen-2-yl-ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-Benzo[b]thiophen-2-yl-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzo[b]thiophen-2-yl-ethanol is unique due to its specific hydroxyl functional group, which allows for selective reactions and the formation of various derivatives. Its role as an intermediate in the synthesis of biologically active molecules further highlights its importance in medicinal chemistry .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZZRRTVYYLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409239
Record name 1-Benzo[b]thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51868-95-2
Record name 1-Benzo[b]thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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